molecular formula C12H16N2O2 B14116472 Benzyl 1-aminopyrrolidine-3-carboxylate

Benzyl 1-aminopyrrolidine-3-carboxylate

Cat. No.: B14116472
M. Wt: 220.27 g/mol
InChI Key: WMNBRBALNTWFCN-UHFFFAOYSA-N
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Description

Benzyl 1-aminopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 1-aminopyrrolidine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 1-aminopyrrolidine-3-carboxylic acid under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-aminopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Benzyl 1-aminopyrrolidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1-aminopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1-aminopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl 1-aminopyrrolidine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c13-14-7-6-11(8-14)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2

InChI Key

WMNBRBALNTWFCN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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